Cas no 118237-84-6 (6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-)
118237-84-6 structure
Product Name:6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-
CAS No:118237-84-6
MF:C11H14N4OS
MW:250.320060253143
CID:187110
PubChem ID:3000252
Update Time:2025-04-19
6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel- Chemical and Physical Properties
Names and Identifiers
-
- 6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-
- 9-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione
- Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)-
- 6H-Purine-6-thione, 1,9-dihydro-9-(3-(hydroxymethyl)cyclopentyl)-, cis-(1)-
- 118237-84-6
- 6H-Purine-6-thione, 1,9-dihydro-9-[3-(hydroxymethyl)cyclopentyl]-, cis-
- NSC 614843
- 6H-Purine-6-thione, 1,9-dihydro-9-[3-(hydroxymethyl)cyclopentyl]-, cis-(1)-
- Carbocyclic-2',3'-dideoxy-6-mercaptopurine nucleoside
- NSC614843
- DTXSID40152052
- 6H-Purine-6-thione, 1,9-dihydro-9-(3-(hydroxymethyl)cyclopentyl)-, cis-
- C-dd-6-SH-purinenucleoside
- [(1R,3S)-3-(6-sulfanylpurin-9-yl)cyclopentyl]methanol
- SCHEMBL10475418
-
- Inchi: 1S/C11H14N4OS/c16-4-7-1-2-8(3-7)15-6-14-9-10(15)12-5-13-11(9)17/h5-8,16H,1-4H2,(H,12,13,17)/t7-,8+/m1/s1
- InChI Key: HHDJBCHYDZERTN-SFYZADRCSA-N
- SMILES: S=C1C2=C(NC=N1)N(C=N2)[C@H]1CC[C@@H](CO)C1
Computed Properties
- Exact Mass: 250.089
- Monoisotopic Mass: 250.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 94.5Ų
Experimental Properties
- Density: 1.61
- Boiling Point: 541.9°C at 760 mmHg
- Flash Point: 281.5°C
- Refractive Index: 1.809
6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel- Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
118237-84-6 (6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent